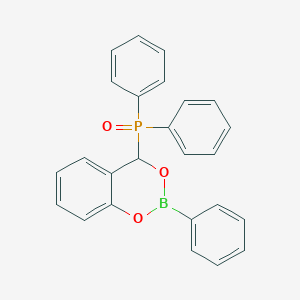
3-ethenyl-2,5-dithiophen-2-ylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethenyl-2,5-dithiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in organic electronics due to their high resonance energy, electrophilic reactivity, and high π-electron density
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-2,5-dithiophen-2-ylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3,3′-dicarboxylate-2,2′-bithiophene in refluxing acetic anhydride solution to yield the desired product . The reaction conditions often require careful control of temperature and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethenyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions can occur at the thiophene ring, where halogens or other substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, often requiring catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Wissenschaftliche Forschungsanwendungen
3-ethenyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-ethenyl-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. Its high π-electron density and planar structure allow it to participate in π-π stacking interactions and other non-covalent interactions with biomolecules and materials. These interactions can modulate the electronic properties of the compound and influence its behavior in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.
3-ethynyl-2,5-dithiophen-2-ylthiophene: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
3-ethenyl-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity
Eigenschaften
CAS-Nummer |
184650-46-2 |
|---|---|
Molekularformel |
C14H10S3 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3-ethenyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C14H10S3/c1-2-10-9-13(11-5-3-7-15-11)17-14(10)12-6-4-8-16-12/h2-9H,1H2 |
InChI-Schlüssel |
WXWWYPKLWTUSTF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


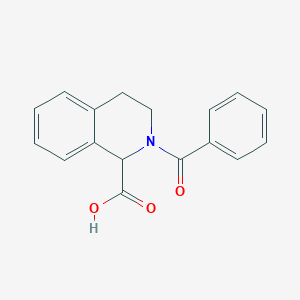
![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
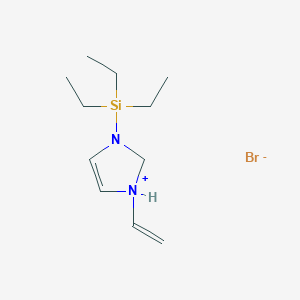
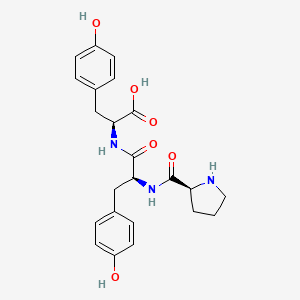
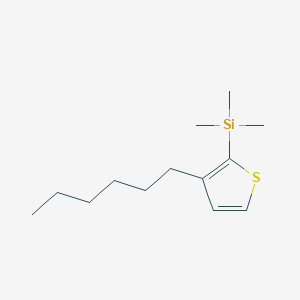
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
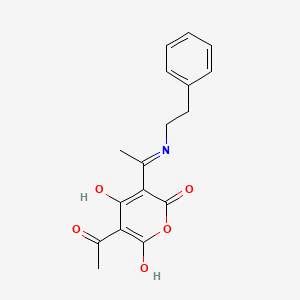
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
